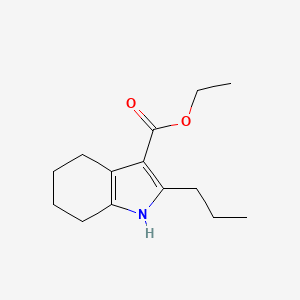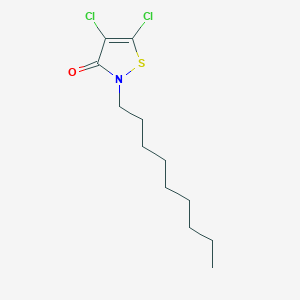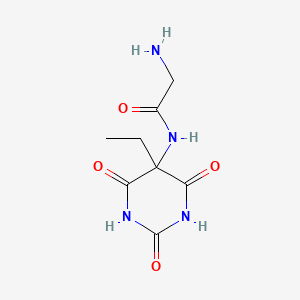![molecular formula C19H24O4S2 B12583633 1,1'-[Pentane-1,5-diylbis(sulfonylmethylene)]dibenzene CAS No. 645420-13-9](/img/structure/B12583633.png)
1,1'-[Pentane-1,5-diylbis(sulfonylmethylene)]dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[Pentane-1,5-diylbis(sulfonylmethylene)]dibenzene is an organic compound characterized by its unique structure, which includes a pentane backbone with sulfonylmethylene groups attached to benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Pentane-1,5-diylbis(sulfonylmethylene)]dibenzene typically involves a nucleophilic aromatic substitution reaction. One common method involves the reaction of 4-(2’-aminophenyl sulfanyl)-5-chloro-benzene-1,2-dicarbonitrile with pentane-1,5-dithiole under specific conditions . The reaction is carried out in a Schlenk tube containing quinoline under a nitrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[Pentane-1,5-diylbis(sulfonylmethylene)]dibenzene can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized under specific conditions.
Reduction: The compound can be reduced using common reducing agents.
Substitution: The benzene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogens for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce thiol derivatives.
Applications De Recherche Scientifique
1,1’-[Pentane-1,5-diylbis(sulfonylmethylene)]dibenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of 1,1’-[Pentane-1,5-diylbis(sulfonylmethylene)]dibenzene involves its interaction with molecular targets through its sulfonyl groups. These groups can form strong bonds with proteins and enzymes, potentially inhibiting or modifying their activity . The pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-[Pentane-1,5-diylbis(oxy)]dibenzene: Similar structure but with oxy groups instead of sulfonyl groups.
1,1’-[Pentane-1,5-diylbis(sulfanediyl)]dibenzene: Contains sulfanediyl groups instead of sulfonyl groups.
Uniqueness
1,1’-[Pentane-1,5-diylbis(sulfonylmethylene)]dibenzene is unique due to its specific sulfonylmethylene groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
645420-13-9 |
|---|---|
Formule moléculaire |
C19H24O4S2 |
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
5-benzylsulfonylpentylsulfonylmethylbenzene |
InChI |
InChI=1S/C19H24O4S2/c20-24(21,16-18-10-4-1-5-11-18)14-8-3-9-15-25(22,23)17-19-12-6-2-7-13-19/h1-2,4-7,10-13H,3,8-9,14-17H2 |
Clé InChI |
JQEPEHDXWZATIX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CS(=O)(=O)CCCCCS(=O)(=O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(2-Methoxyethoxy)ethoxy]ethyl undec-10-enoate](/img/structure/B12583576.png)

![Pyrrolidine, 2-[2-(3,4-dichlorophenoxy)-5-fluorophenyl]-](/img/structure/B12583594.png)
![Acetamide,N,N-diethyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12583601.png)
![1-[2-Oxo-2-(thiophen-2-yl)ethyl]-4-phenylpyrimidin-1-ium bromide](/img/structure/B12583606.png)
![4-[3-(3-aminopropyl)-2-oxobenzimidazol-1-yl]-N-benzhydrylpiperidine-1-carbothioamide](/img/structure/B12583609.png)
![7-Methoxy-1,2,3,4-tetrahydro[1]benzofuro[2,3-c]pyridine](/img/structure/B12583619.png)

![5-Chloro-2-hydroxy-N-[5-methoxy-2-(1H-pyrrol-1-yl)phenyl]benzamide](/img/structure/B12583625.png)



